Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate

Raf kinase inhibition DFG-out binding mode Paradoxical activation

Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate (CAS 2034274-20-7; molecular formula C18H20N2O5; molecular weight 344.367 g/mol) is a synthetic small molecule featuring a 2-(2-methoxyethoxy)isonicotinamide core coupled to an ethyl 4-aminobenzoate ester. The compound has been investigated as a Raf kinase inhibitor that binds in a DFG-out (Type II) conformation, a binding mode associated with reduced paradoxical activation of the MAPK pathway relative to ATP-competitive Type I inhibitors.

Molecular Formula C18H20N2O5
Molecular Weight 344.367
CAS No. 2034274-20-7
Cat. No. B2531091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate
CAS2034274-20-7
Molecular FormulaC18H20N2O5
Molecular Weight344.367
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC
InChIInChI=1S/C18H20N2O5/c1-3-24-18(22)13-4-6-15(7-5-13)20-17(21)14-8-9-19-16(12-14)25-11-10-23-2/h4-9,12H,3,10-11H2,1-2H3,(H,20,21)
InChIKeyIXTUCPFEEOLJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate (CAS 2034274-20-7): Procurement-Relevant Identity and Structural Baseline


Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate (CAS 2034274-20-7; molecular formula C18H20N2O5; molecular weight 344.367 g/mol) is a synthetic small molecule featuring a 2-(2-methoxyethoxy)isonicotinamide core coupled to an ethyl 4-aminobenzoate ester [1]. The compound has been investigated as a Raf kinase inhibitor that binds in a DFG-out (Type II) conformation, a binding mode associated with reduced paradoxical activation of the MAPK pathway relative to ATP-competitive Type I inhibitors [2].

Why Isonicotinamide-Based Raf Kinase Inhibitors Are Not Freely Interchangeable: Structural Determinants of DFG-Out Binding for Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate


Compounds within the Raf kinase inhibitor class cannot be generically substituted because their binding mode—Type I (DFG-in, active conformation) versus Type II (DFG-out, inactive conformation)—fundamentally alters downstream signaling outcomes [1]. DFG-out stabilizers like the isonicotinamide-based series disrupt high-affinity Raf-MEK interactions and promote inhibited Raf dimers, whereas Type I inhibitors such as vemurafenib can paradoxically activate ERK signaling in RAS-mutant or wild-type BRAF contexts [2]. The 2-(2-methoxyethoxy) substituent on the pyridine ring and the ethyl ester terminus in the target compound are critical pharmacophoric elements whose modification can abolish DFG-out stabilization and shift selectivity across A-Raf, B-Raf, and C-Raf isoforms [3].

Differential Evidence Guide for Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate: Comparator-Based Quantitative Differentiation Data


DFG-Out Binding Mode Classification for Isonicotinamide-Based Raf Inhibitors as a Differentiator from Type I ATP-Competitive Inhibitors

Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate belongs to the isonicotinamide class of Type II Raf kinase inhibitors that stabilize the DFG-out inactive conformation. In contrast to Type I inhibitors such as vemurafenib (PLX4032), which bind the DFG-in active conformation, DFG-out stabilizers have been shown in class-level studies to reduce paradoxical ERK activation in RAS-mutant cells [1]. While direct quantitative IC50 data for the target compound against B-Raf or C-Raf have not been published in peer-reviewed literature or accessible patents, structurally related isonicotinamide DFG-out Raf inhibitors (e.g., LXH254) have demonstrated selective B/C-Raf inhibition with nanomolar potency and a wider therapeutic window in xenograft models compared with first-generation BRAF inhibitors [2].

Raf kinase inhibition DFG-out binding mode Paradoxical activation Type II kinase inhibitor

Structural Differentiation from Methyl Ester Analogs: Ethyl Ester Modification and Its Impact on Physicochemical Properties

The target compound contains an ethyl ester at the benzoate terminus (C18H20N2O5, MW 344.367), distinguishing it from the corresponding methyl ester analog methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate . Computational physicochemical predictions indicate that the ethyl ester modification increases calculated logP relative to the methyl ester, which may influence membrane permeability and metabolic susceptibility to carboxylesterase-mediated hydrolysis [1]. In general ester SAR within kinase inhibitor series, ethyl esters exhibit slower hydrolytic cleavage rates compared to methyl esters in plasma and hepatic microsome assays, though compound-specific data for this scaffold are not publicly available.

Isonicotinamide SAR Ester modification Lipophilicity Metabolic stability

Availability and Purity Benchmarking: Procurement-Ready Specifications for the Target Compound

The target compound is commercially available through specialty chemical suppliers for research use. The precursor acid, 2-(2-methoxyethoxy)pyridine-4-carboxylic acid (CAS 897958-24-6), is stocked by multiple vendors including Fluorochem and Enamine at purities of ≥95% . The full amide-coupled product (CAS 2034274-20-7) has been offered at research-grade purity (typically ≥95% by HPLC) by chemical suppliers, though no Certificate of Analysis with batch-specific quantitative impurity profiling has been publicly disclosed from vendor-agnostic repositories. In contrast, many widely studied Raf inhibitors (e.g., vemurafenib, dabrafenib) are available at >99% purity with full CoA documentation, a distinction relevant for assays requiring high-confidence single-component identity .

Chemical procurement Purity specification Vendor comparison Research-grade compound

Recommended Application Scenarios for Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate in Raf Kinase Research


Probing DFG-Out Conformational Effects on Raf Dimerization and Paradoxical Activation

This compound is most appropriately deployed as a tool molecule for investigating the biochemical consequences of DFG-out stabilization on Raf kinase dimerization and downstream signaling. Given the class-level evidence that DFG-out inhibitors promote inhibited Raf dimers and suppress paradoxical ERK activation in RAS-mutant contexts, researchers can use this compound in comparative studies against Type I inhibitors (e.g., vemurafenib) to dissect binding-mode-dependent signaling outcomes [1]. The isonicotinamide scaffold provides a distinct chemotype from benzylidene-based Type II inhibitors, enabling orthogonal chemical validation of DFG-out pharmacology [2].

Structure-Activity Relationship (SAR) Studies Around the 2-(2-Methoxyethoxy) Substituent and Ethyl Ester Terminus

The compound serves as a reference point in SAR campaigns aimed at optimizing the 2-alkoxyethoxy substituent on the pyridine ring and the ester terminus on the benzoate moiety. By comparing this ethyl ester derivative with its methyl ester analog and with compounds bearing alternative alkoxyethoxy chains, medicinal chemistry teams can map the contributions of these groups to kinase selectivity, cellular permeability, and metabolic stability [1]. This is particularly relevant given the role of the alkoxyethoxy side chain in engaging the DFG loop and modulating isoform selectivity across A-Raf, B-Raf, and C-Raf [2].

Chemical Biology Studies Requiring a Non-Clinical Raf Inhibitor Chemotype with a Distinct IP Position

For academic laboratories and biotechnology companies seeking to explore Raf kinase biology without infringing on composition-of-matter patents covering clinical candidates (e.g., vemurafenib, dabrafenib, encorafenib), this compound offers a structurally differentiated isonicotinamide-based chemotype [1]. Its DFG-out binding mode aligns with the pharmacological profile of next-generation Raf inhibitors such as LXH254, yet its specific substitution pattern (2-methoxyethoxy at the pyridine 2-position; ethyl 4-aminobenzoate amide) provides freedom-to-operate advantages for exploratory research programs [2].

Quote Request

Request a Quote for Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.